(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile

Catalog No.
S13561201
CAS No.
M.F
C10H11BrN2
M. Wt
239.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitr...

Product Name

(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile

IUPAC Name

(3R)-3-amino-3-(3-bromo-4-methylphenyl)propanenitrile

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

InChI

InChI=1S/C10H11BrN2/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1

InChI Key

PJIQVSUXBYGHPN-SNVBAGLBSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(CC#N)N)Br

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](CC#N)N)Br

(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile is an organic compound characterized by the presence of an amino group, a bromine-substituted aromatic ring, and a nitrile group. Its molecular formula is C10H11BrN2C_{10}H_{11}BrN_{2}, and it has a molecular weight of approximately 239.11 g/mol. The compound features a stereocenter at the carbon atom adjacent to the amino group, which is crucial for its biological activity and interactions with various molecular targets .

The chemical reactivity of (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile is influenced by its functional groups:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitutions, making the compound useful in various synthetic pathways.
  • Reduction Reactions: The nitrile group can be reduced to an amine under specific conditions, allowing for the synthesis of related compounds.
  • Aromatic Electrophilic Substitution: The brominated aromatic ring can participate in electrophilic aromatic substitution reactions, enabling further derivatization .

The biological activity of (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and nitrile groups facilitate hydrogen bonding and electrostatic interactions, enhancing its binding affinity to biological targets. This compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals aimed at treating various conditions due to its unique structural features .

The synthesis of (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile typically involves several key steps:

  • Nitration of Toluene: Toluene is nitrated to introduce a nitro group, yielding 3-nitrotoluene.
  • Bromination: The nitro group is then brominated to form 3-bromo-4-methylnitrobenzene.
  • Reduction: The nitro group is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
  • Nitrile Introduction: Finally, the amino group is converted to a nitrile through appropriate reaction conditions, yielding the final product .

(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile has several applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting specific biological pathways.
  • Chemical Research: Used as a building block in organic synthesis and medicinal chemistry research.
  • Material Science: Potential applications in creating novel materials due to its unique chemical properties .

Interaction studies have shown that (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile can effectively bind to various biological macromolecules. These interactions are facilitated by its functional groups, which allow for specific binding through hydrogen bonds and hydrophobic interactions. Such studies are crucial for understanding its mechanism of action and potential therapeutic effects .

Several compounds share structural similarities with (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile, including:

  • (3R)-3-Amino-3-(4-bromophenyl)propanenitrile
  • (3R)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile
  • (3R)-3-Amino-3-(2-bromo-4-methylphenyl)propanenitrile

Uniqueness

The uniqueness of (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile lies in several factors:

  • Structural Features: The combination of a bromine atom and a methyl group on the aromatic ring distinguishes it from other similar compounds.
  • Reactivity Patterns: Its specific substitution pattern influences its reactivity and the types of reactions it can undergo.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

238.01056 g/mol

Monoisotopic Mass

238.01056 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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